4-Fluoro-2-(methanesulfinylmethyl)aniline
Overview
Description
“4-Fluoro-2-(methanesulfinylmethyl)aniline” is a chemical compound with the CAS Number: 1101063-45-9 . It has a molecular weight of 187.24 . The IUPAC name for this compound is 4-fluoro-2-[(methylsulfinyl)methyl]aniline .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H10FNOS/c1-12(11)5-6-4-7(9)2-3-8(6)10/h2-4H,5,10H2,1H3 . This code provides a specific representation of the molecular structure.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . .Scientific Research Applications
Palladium-catalyzed Cross-coupling
Palladium-catalyzed cross-coupling reactions have been used to synthesize various compounds efficiently, avoiding genotoxic impurities. For instance, Rosen et al. (2011) reported a high-yielding method for the Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides, highlighting the technique's utility in synthesizing complex molecules without concerning genotoxic byproducts Rosen et al., 2011.
Fluorination and Substitution Effects
The influence of fluorination on aniline derivatives has been studied, with Larsen et al. (1976) examining the far-infrared gas spectra of aniline and 4-fluoroaniline to determine barriers to inversion and internal rotation of the NH2 group. This research indicates how fluorine substitution affects molecular properties, which could be relevant for understanding the behavior of 4-Fluoro-2-(methanesulfinylmethyl)aniline Larsen et al., 1976.
Arylation of Fluoroalkylamines
The arylation of fluoroalkylamines via palladium-catalyzed coupling, discussed by Brusoe and Hartwig (2015), provides a pathway for synthesizing fluorinated anilines, which are valuable due to their distinct steric and electronic properties. This method could potentially apply to the synthesis or modification of this compound Brusoe & Hartwig, 2015.
Fluorescence Quenching Studies
Investigations into the fluorescence quenching of boronic acid derivatives by aniline in alcohols by Geethanjali et al. (2015) show how specific interactions can affect the fluorescence properties of compounds. Such studies could offer insight into the photophysical properties of this compound and its interactions with other molecules Geethanjali et al., 2015.
Polymer Synthesis and Characterization
The synthesis and characterization of polyfluoroanilines, as reported by Kwon et al. (1997), demonstrate the potential of fluorinated aniline derivatives in material science, particularly in the development of conducting polymers. This area could be relevant for the application of this compound in creating new polymeric materials Kwon et al., 1997.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Properties
IUPAC Name |
4-fluoro-2-(methylsulfinylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNOS/c1-12(11)5-6-4-7(9)2-3-8(6)10/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQHALUXFRQOHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC1=C(C=CC(=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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